3-Propylpyridine

Description

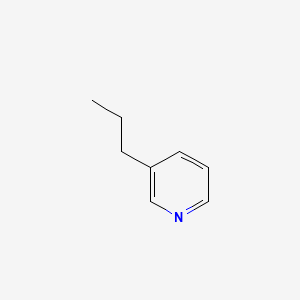

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-4-8-5-3-6-9-7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAXEZHEGARMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063551 | |

| Record name | 3-Propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-31-8 | |

| Record name | 3-Propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL457JM1P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Propylpyridine chemical properties and structure

An In-depth Technical Guide to 3-Propylpyridine: Chemical Properties, Structure, and Applications

Introduction

This compound, a heterocyclic aromatic organic compound, belongs to the pyridine and derivatives class.[1] Structurally, it consists of a pyridine ring substituted with a propyl group at the third position. This colorless to pale yellow liquid is recognized for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agricultural products.[2][3][4] It is also found naturally in foods like sweet orange, presenting potential as a biomarker for consumption.[1] This guide offers a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and safety protocols, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Molecular Structure

This compound is an achiral molecule with the chemical formula C₈H₁₁N.[5][6] The core of the molecule is a six-membered aromatic heterocycle containing five carbon atoms and one nitrogen atom. A three-carbon propyl chain is attached to the carbon atom at the 3-position of this pyridine ring. The nitrogen atom's lone pair of electrons contributes to the molecule's basicity and its characteristic chemical reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The essential physical and chemical properties of this compound are summarized in the table below. This data is crucial for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical systems.

| Property | Value | Source(s) |

| CAS Registry Number | 4673-31-8 | [5][7] |

| Molecular Formula | C₈H₁₁N | [5][7][] |

| Molecular Weight | 121.18 g/mol | [7][][9] |

| Appearance | Colorless to pale yellow clear liquid | [2][10] |

| Boiling Point | 186-187 °C at 760 mmHg | [2][7] |

| Density | 0.922 - 0.928 g/cm³ at 20-25 °C | [2][7][10] |

| Flash Point | 64.44 °C (148.00 °F) | [2] |

| Water Solubility | Soluble (Predicted: 26.1 g/L) | [1][2] |

| Solubility | Soluble in alcohols | [2][11] |

| pKa (Strongest Basic) | 5.56 ± 0.10 (Predicted) | [1][10] |

| LogP (o/w) | 2.16 - 2.36 (Estimated) | [1][2] |

| Refractive Index | 1.493 - 1.499 at 20.00 °C | [2] |

Synthesis and Reactivity

Synthetic Approach: Alkylation of 3-Methylpyridine

A common laboratory-scale synthesis of this compound involves the alkylation of a readily available precursor, 3-methylpyridine (3-picoline). This method relies on the deprotonation of the methyl group using a strong base, followed by nucleophilic attack on an ethyl halide.

The causality behind this experimental design is rooted in the acidity of the protons on the methyl group adjacent to the pyridine ring. The electron-withdrawing nature of the aromatic ring enhances the acidity of these protons, allowing for deprotonation by a strong base like n-butyllithium (BuLi) in the presence of diisopropylamine to form lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that readily reacts with an electrophile, such as ethyl iodide, to form the desired C-C bond, extending the side chain.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound from 3-methylpyridine.[10]

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add diisopropylamine (3.53 mL, 24.7 mmol) to anhydrous tetrahydrofuran (THF, 35 mL) and cool the solution to 0 °C in an ice bath.

-

Base Formation: Add n-butyllithium (1.6 M in hexane, 15.4 mL, 25 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C for 30 minutes to allow for the formation of LDA.

-

Deprotonation: Add a solution of 3-methylpyridine (2.3 g, 24.7 mmol) in THF (10 mL) dropwise to the LDA solution at 0 °C. Stir for 30 minutes to ensure complete deprotonation and formation of the nucleophile.

-

Alkylation: Slowly add a solution of ethyl iodide (3.45 g, 24.7 mmol) in THF (10 mL) dropwise to the reaction mixture.

-

Reaction Completion: Remove the ice bath and allow the reaction mixture to stir for 1 hour at room temperature.

-

Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing 10% hydrochloric acid (HCl) solution. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

-

Purification: Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product. Further purification can be achieved via vacuum distillation.

Chemical Reactivity

The reactivity of this compound is dictated by two main features: the basic nitrogen atom of the pyridine ring and the aromatic system itself.

-

Basicity: The lone pair of electrons on the nitrogen atom makes it a weak base (pKa of the conjugate acid is ~5.56), readily reacting with acids to form pyridinium salts.[1][10]

-

Aromatic Ring: The pyridine ring is electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. When such reactions do occur, they typically require harsh conditions and favor substitution at the 3- and 5-positions.

-

Side Chain: The propyl group can undergo free-radical reactions, such as halogenation, under appropriate conditions.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The combination of NMR, IR, and mass spectrometry provides a complete fingerprint of the molecule.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), while the propyl chain protons will be in the upfield region (δ 0.9-2.7 ppm). The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton relationships.

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. It will show signals for the five distinct carbons of the pyridine ring and the three carbons of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups. Key expected peaks include:

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the propyl group.

-

~1400-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, this compound will show a molecular ion peak (M⁺) at m/z = 121.[5][9] A prominent fragment is often observed at m/z = 92, corresponding to the loss of an ethyl group (C₂H₅) via benzylic cleavage, which is a characteristic fragmentation pathway for alkylpyridines.[9]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules.[3]

-

Pharmaceuticals: The pyridine scaffold is a common feature in many bioactive compounds. This compound can be used to introduce this moiety, and the propyl group can be further functionalized or serve as a lipophilic component to modulate a drug candidate's pharmacokinetic properties.

-

Agrochemicals: Similar to its application in pharmaceuticals, it is a precursor for various pesticides and herbicides.[4]

-

Flavor and Fragrance: It is recognized as a flavoring agent, contributing sweet, musty, and earthy notes.[2][10]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

Safe Handling:

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Keep away from heat, sparks, and open flames.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong acids and strong bases.[11]

-

First-Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[11]

-

References

- 1. Showing Compound this compound (FDB005085) - FooDB [foodb.ca]

- 2. 3-propyl pyridine, 4673-31-8 [thegoodscentscompany.com]

- 3. 3-Propylpyridine_TargetMol [targetmol.com]

- 4. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine, 3-propyl- [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 4673-31-8 [m.chemicalbook.com]

- 11. synerzine.com [synerzine.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 3-Propylpyridine: A Comprehensive Technical Guide

Introduction

3-Propylpyridine (C₈H₁₁N), a substituted pyridine derivative, is a molecule of interest in various chemical and pharmaceutical research areas.[1][2][3] Its structural characterization is fundamental for its application and for the synthesis of more complex molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguously determining its molecular structure and purity. This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the interpretation of its spectra and the underlying principles of these analytical methods.

Molecular Structure and Isomerism

This compound consists of a pyridine ring substituted with a propyl group at the 3-position. Understanding the isomeric forms, such as 2-propylpyridine and 4-propylpyridine, is crucial as they exhibit distinct spectroscopic properties that allow for their differentiation.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl side chain. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information on the number of non-equivalent carbon atoms and their chemical environments. The signals for the aromatic carbons appear at lower field (higher ppm) compared to the aliphatic carbons of the propyl group.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 150.0 |

| C3 | 137.5 |

| C4 | 123.5 |

| C5 | 120.9 |

| C6 | 147.2 |

| C1' | 34.5 |

| C2' | 23.0 |

| C3' | 13.8 |

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) compared to ¹H NMR.

-

Instrument Setup: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic bands for the aromatic C-H and C=C/C=N bonds of the pyridine ring, as well as the aliphatic C-H bonds of the propyl group.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic (Pyridine) |

| 2960-2850 | C-H stretching | Aliphatic (Propyl) |

| 1600-1450 | C=C and C=N stretching | Aromatic (Pyridine) |

| 1465-1450 | CH₂ bending | Aliphatic (Propyl) |

| 1380-1370 | CH₃ bending | Aliphatic (Propyl) |

| 900-650 | C-H out-of-plane bending | Aromatic (Pyridine) |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, apply the sample and acquire the sample spectrum.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected, along with characteristic fragment ions resulting from the cleavage of the propyl side chain.

Key Fragmentation Pathways:

The most common fragmentation involves the cleavage of the C-C bond beta to the pyridine ring (benzylic cleavage), leading to the formation of a stable pyridylmethyl cation.

Caption: Key fragmentation pathways of this compound in EI-MS.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

| 121 | [C₈H₁₁N]⁺˙ (Molecular Ion) | Moderate |

| 106 | [M - CH₃]⁺ | Low |

| 92 | [M - C₂H₅]⁺ (Benzylic cleavage) | High (Base Peak) |

Note: PubChem indicates a top peak at m/z 92 for the GC-MS of this compound.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic fingerprint for this compound. This guide has detailed the expected spectral features, their interpretation, and the standard experimental protocols for acquiring this data. By leveraging this information, researchers can confidently identify and characterize this compound, ensuring the integrity and reliability of their scientific investigations.

References

- 1. This compound | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 3-propyl- [webbook.nist.gov]

- 3. Pyridine, 3-propyl- [webbook.nist.gov]

- 4. 4-Propylpyridine(1122-81-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum [chemicalbook.com]

- 6. 2-N-PROPYLPYRIDINE(622-39-9) 13C NMR [m.chemicalbook.com]

- 7. 2-Propylpyridine | C8H11N | CID 69320 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Propylpyridine CAS number and molecular weight

An In-Depth Technical Guide to 3-Propylpyridine for Advanced Research and Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4673-31-8), a heterocyclic compound of significant interest to the chemical and pharmaceutical industries. This document moves beyond basic identification to deliver field-proven insights into its synthesis, analytical characterization, and strategic applications, particularly its role as a key intermediate and a reference standard in drug development. We will explore detailed experimental protocols, the rationale behind methodological choices, and the interpretation of analytical data, equipping researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile molecule.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic heterocyclic compound belonging to the pyridine family. Its structure, consisting of a pyridine ring substituted with a propyl group at the 3-position, imparts a unique combination of aromaticity, basicity, and lipophilicity. These characteristics make it a valuable building block in organic synthesis.[1][2]

Below is a summary of its core identifiers and key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 4673-31-8 | [3] |

| Molecular Formula | C₈H₁₁N | [3] |

| Molecular Weight | 121.18 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 186 °C @ 746 Torr | [5] |

| Density | ~0.926 g/cm³ @ 20 °C | [5] |

| pKa | 5.56 ± 0.10 (Predicted) | [6] |

| Flash Point | 64.4 °C (148 °F) | [4] |

Synthesis Pathway: Alkylation of 3-Picoline

While various methods exist for the synthesis of substituted pyridines, a common and instructive laboratory-scale approach for producing this compound is the alkylation of the methyl group of 3-methylpyridine (3-picoline). This pathway is predicated on the acidic nature of the methyl protons adjacent to the electron-withdrawing pyridine ring, which can be deprotonated by a strong, non-nucleophilic base.

The rationale for this approach is twofold: the starting material, 3-picoline, is commercially available and relatively inexpensive, and the reaction mechanism provides a clear, controllable pathway to the desired product. The choice of a strong base like Lithium Diisopropylamide (LDA) is critical; its steric bulk prevents it from acting as a nucleophile and directly attacking the pyridine ring, favoring proton abstraction from the less-hindered methyl group instead.[7]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound via alkylation of 3-picoline.

Detailed Experimental Protocol

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with diisopropylamine in anhydrous tetrahydrofuran (THF).

-

Base Formation (LDA): The solution is cooled to -78 °C using an acetone/dry ice bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via syringe. The mixture is stirred for 30 minutes at this temperature to pre-form the LDA. Causality: Pre-forming the LDA ensures complete deprotonation of diisopropylamine and prevents side reactions from the more nucleophilic n-BuLi.

-

Deprotonation: A solution of 3-picoline in anhydrous THF is added slowly to the LDA solution at -78 °C. The formation of the deep red picolyl anion indicates successful deprotonation. The reaction is stirred for 1 hour.

-

Alkylation: Ethyl iodide is added dropwise to the anion solution. The reaction is allowed to stir at -78 °C for 2 hours, then slowly warmed to room temperature overnight. Causality: Ethyl iodide serves as the electrophilic source of the ethyl group. Maintaining a low temperature during addition minimizes side reactions and ensures controlled alkylation.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is removed under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Drug Development: A Case Study in Impurity Synthesis

In pharmaceutical development, the synthesis and characterization of potential impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Pyridine derivatives are common intermediates, and their side-products can appear as impurities in the final drug substance.[1][2]

This compound serves as a crucial precursor for the synthesis of reference standards for such impurities. A notable example is its use in preparing This compound-4-carbothioamide , a potential process-related impurity in the synthesis of the anti-tuberculosis drug Prothionamide.[8] The ability to synthesize this specific impurity allows for the development of validated analytical methods to detect and quantify its presence in the API, ensuring it remains below the required safety threshold.

Logical Role in API Quality Control

Caption: Role of this compound in synthesizing impurity standards for API quality control.

Analytical and Spectroscopic Profile

Accurate characterization of this compound is essential for its use in research and as a reference material. The following data represents a typical analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide unambiguous structural confirmation. Based on data for closely related structures and general principles of chemical shifts for substituted pyridines, the following assignments can be predicted.[8][9][10]

| Data Type | Predicted Chemical Shift (δ, ppm) | Assignment and Rationale |

| ¹H NMR | ~8.4-8.5 (m, 2H) | H at C2 and C6 positions, deshielded by the adjacent nitrogen. |

| ~7.4-7.5 (m, 1H) | H at C4 position. | |

| ~7.1-7.2 (m, 1H) | H at C5 position. | |

| ~2.6-2.7 (t, 2H) | Methylene (CH₂) group attached to the pyridine ring (benzylic position). | |

| ~1.6-1.7 (sextet, 2H) | Central methylene (CH₂) group of the propyl chain. | |

| ~0.9-1.0 (t, 3H) | Terminal methyl (CH₃) group of the propyl chain. | |

| ¹³C NMR | ~147-150 | C2 and C6 carbons. |

| ~135-140 | C3 and C4 carbons. | |

| ~121-124 | C5 carbon. | |

| ~30-35 | Benzylic CH₂ carbon. | |

| ~22-25 | Central CH₂ carbon. | |

| ~13-15 | Terminal CH₃ carbon. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which provides further structural evidence.[11]

| m/z Value | Interpretation | Source(s) |

| 121 | Molecular Ion [M]⁺ ; corresponds to the molecular weight. | [3] |

| 92 | Base Peak [M-29]⁺ ; loss of an ethyl radical (•C₂H₅) via benzylic cleavage, forming a stable pyridyl-methyl cation. This is the most abundant fragment. | [3] |

| 65 | Fragmentation of the pyridine ring itself, a common pattern for pyridine derivatives. | [3] |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.[12][13]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 3000-2850 | C-H Stretch | Aliphatic (Propyl Chain) |

| 1600-1585, 1500-1400 | C=C and C=N Stretch | Aromatic Ring Vibrations |

| 1470-1450 | C-H Bend | Aliphatic (CH₂ Scissoring) |

| 900-675 | C-H Bend | Aromatic "Out-of-Plane" (OOP) Bending |

Safety and Handling

As a chemical intermediate, proper handling of this compound is imperative.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and strong oxidizing agents.[4][6]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for innovation in both academic and industrial settings. Its well-defined synthesis routes and predictable chemical behavior make it an ideal intermediate for constructing more complex molecular architectures. For professionals in drug development, its role extends to the critical task of impurity profiling and reference standard synthesis, directly impacting the safety and quality of therapeutic agents. This guide has provided the foundational knowledge, from synthesis to application, to empower scientists to leverage the full potential of this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyridine, 3-propyl- [webbook.nist.gov]

- 6. Showing Compound this compound (FDB005085) - FooDB [foodb.ca]

- 7. Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01063A [pubs.rsc.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. web.pdx.edu [web.pdx.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 3-Propylpyridine

An In-depth Technical Guide to 3-Propylpyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4673-31-8), a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. The document delineates its fundamental physical and chemical properties, offers insights into its spectroscopic signature, and outlines robust analytical methodologies for its characterization. Furthermore, this guide discusses plausible synthetic strategies, its known applications, and critical safety protocols for handling. The content is structured to deliver both foundational knowledge and practical insights, ensuring a thorough understanding of this important chemical entity.

Introduction

This compound is an aromatic heterocyclic compound belonging to the pyridine family. Structurally, it consists of a pyridine ring substituted with a propyl group at the third position.[1][2] Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, agrochemicals, and materials science due to their unique electronic properties, hydrogen bonding capabilities, and metabolic stability. This compound, specifically, serves as a valuable intermediate and building block in the synthesis of more complex molecules.[3] Its moderate lipophilicity, conferred by the propyl side chain, combined with the basic nitrogen atom of the pyridine ring, makes it an interesting moiety for modulating the physicochemical properties of target compounds in drug discovery. This guide aims to consolidate the available technical data on this compound to support its effective use in research and development.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is foundational to its application in any scientific endeavor. These properties dictate its behavior in different solvents, its reactivity, and the appropriate methods for its analysis and purification.

Identification and Core Properties

The fundamental identifiers and physical constants for this compound are summarized below. These values are critical for everything from reaction setup to analytical method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(3-Pyridyl)propane, 3-(n-Propyl)pyridine | [1][2][4] |

| CAS Number | 4673-31-8 | [1][2][4] |

| Molecular Formula | C₈H₁₁N | [1][4] |

| Molecular Weight | 121.18 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow clear liquid | [5] |

| Boiling Point | 186-187 °C (at 760 mmHg) | [4][5][] |

| Density | 0.9264 g/cm³ (at 20 °C) | [4][7] |

| Refractive Index | 1.493 - 1.499 (at 20 °C) | [5] |

| Flash Point | 64.44 °C (148.00 °F) | [5][8] |

| pKa (Strongest Basic) | 5.56 ± 0.10 (Predicted) | [7][9] |

| logP (Octanol/Water) | 2.27 - 2.36 (Predicted/Estimated) | [5][9] |

| Water Solubility | ~20-26 g/L (Predicted/Estimated) | [5][9] |

| Other Solubilities | Soluble in alcohol |[5][10] |

Note: A melting point of 163 °C appears in some databases[4][7]; however, this is inconsistent with its liquid state at room temperature and is likely erroneous.

Molecular Structure

The structure of this compound is fundamental to its chemical behavior, influencing its polarity, reactivity, and steric profile.

References

- 1. This compound | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 3-propyl- [webbook.nist.gov]

- 3. 3-Propylpyridine_TargetMol [targetmol.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 3-propyl pyridine, 4673-31-8 [thegoodscentscompany.com]

- 7. This compound CAS#: 4673-31-8 [m.chemicalbook.com]

- 8. 3-propyl pyridine | CAS#:4673-31-8 | Chemsrc [chemsrc.com]

- 9. Showing Compound this compound (FDB005085) - FooDB [foodb.ca]

- 10. synerzine.com [synerzine.com]

The Multifaceted Biological Activities of 3-Propylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] Its unique electronic properties and capacity for diverse chemical modifications make it a privileged starting point for the development of novel therapeutics.[2][3] Among the vast landscape of pyridine derivatives, those bearing a propyl group at the 3-position have emerged as a particularly intriguing class of compounds, exhibiting a remarkable breadth of biological activities. Marine organisms, in particular, have proven to be a rich source of bioactive 3-alkylpyridine alkaloids (3-APAs), sparking significant interest in their synthetic analogs.[4][5]

This technical guide provides an in-depth exploration of the biological activities of 3-propylpyridine derivatives, with a focus on their anticancer, antifungal, and emerging neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a causal understanding of experimental design, mechanistic insights, and practical, field-proven protocols. Our narrative is grounded in the principles of scientific integrity, ensuring that every claim is supported by authoritative references and that the described methodologies are self-validating.

I. Anticancer Activity: Inducing Apoptosis in Malignant Cells

Several studies have highlighted the potent cytotoxic effects of 3-alkylpyridine derivatives against a variety of cancer cell lines.[5][6] Notably, the length of the alkyl chain at the 3-position of the pyridine ring has been shown to significantly influence this activity.[5]

A. Mechanism of Action: Triggering the Intrinsic Apoptotic Pathway

The primary mechanism by which 3-alkylpyridine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][6] Evidence suggests that these compounds trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress signals, such as those induced by DNA damage or the loss of cell survival factors, leading to a cascade of events culminating in cell death.[7][8]

Key events in this pathway include the dysregulation of the Bcl-2 family of proteins, which govern mitochondrial membrane permeability. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[8][9] This shift in balance leads to the release of cytochrome c from the mitochondria into the cytosol.[8][10] In the cytosol, cytochrome c associates with Apaf-1 and procaspase-9 to form the apoptosome, which in turn activates caspase-9.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are the ultimate executioners of apoptosis, dismantling the cell by cleaving a multitude of cellular substrates.[11][12] Interestingly, some studies suggest that the apoptotic pathway activated by synthetic 3-alkylpyridine analogs can be p53-independent, which is a desirable characteristic for cancers with mutated or non-functional p53.[6]

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

B. Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a reliable and cost-effective colorimetric method for assessing cell viability and cytotoxicity based on the measurement of cellular protein content.[13][14][15]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[13]

-

Washing: Remove the TCA solution and wash the plates at least five times with deionized water to remove excess TCA. Air-dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

-

Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.[13]

-

Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Rationale for Method Selection: The SRB assay is chosen for its simplicity, sensitivity, and reproducibility. Unlike metabolic assays (e.g., MTT), the SRB assay is based on total protein content, making it less susceptible to interference from compounds that may affect cellular metabolism without being cytotoxic.

II. Antifungal Activity: A Promising Avenue for New Antimycotics

In addition to their anticancer properties, 3-alkylpyridine derivatives have demonstrated significant antifungal activity, particularly against Candida species, which are a common cause of opportunistic infections.[3]

A. Mechanism of Action: Disruption of Fungal Cell Integrity

The precise mechanism of antifungal action for 3-alkylpyridine derivatives is an active area of investigation. However, for some pyridine-containing alkaloids, the antifungal effect is not dependent on binding to ergosterol, a key component of the fungal cell membrane, or disrupting the cell wall.[3] This suggests an alternative mechanism of action compared to conventional antifungal agents like azoles. One proposed mechanism for pyridine alkaloids involves the disruption of the fungal cell membrane's integrity, leading to increased permeability and loss of cellular contents.[16] Another potential target is the inhibition of lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis.[17] The accumulation of lanosterol and depletion of ergosterol disrupts membrane function and inhibits fungal growth.[17]

Caption: Putative antifungal mechanisms of this compound derivatives.

B. Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The broth microdilution method is a standardized and widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[18][19]

Materials:

-

96-well microtiter plates

-

Fungal strains of interest (e.g., Candida albicans)

-

RPMI-1640 medium (buffered with MOPS)

-

This compound derivatives

-

Standard antifungal drug (e.g., fluconazole) as a positive control

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.[19][20]

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound derivatives and the control antifungal drug in the 96-well plate containing RPMI-1640 medium.[18]

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[21]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[21]

Rationale for Method Selection: The broth microdilution method is the gold standard for antifungal susceptibility testing due to its high reproducibility and the availability of standardized protocols. It allows for the quantitative determination of the MIC, which is essential for comparing the potency of different compounds.

III. Neuroprotective Potential: An Emerging Frontier

The investigation into the neuroprotective effects of this compound derivatives is a more nascent field of study compared to their anticancer and antifungal activities. While direct evidence for this compound itself is limited, studies on structurally related compounds provide intriguing clues and a rationale for future research.

For instance, derivatives of 3-oxypyridine have demonstrated cerebroprotective effects in models of neurodegeneration.[8] Furthermore, other pyridine-containing compounds have been explored as potential therapeutic agents for Alzheimer's disease by targeting various pathways, including the inhibition of β-amyloid aggregation and the modulation of nicotinic acetylcholine receptors.[22][23][24] Given the structural similarities, it is plausible that this compound derivatives could also possess neuroprotective properties. Further research is warranted to explore this potential, focusing on their ability to mitigate oxidative stress, neuroinflammation, and protein aggregation, which are common hallmarks of neurodegenerative diseases.

IV. Synthesis of 3-Alkylpyridine Derivatives

The synthesis of 3-alkylpyridine derivatives, particularly analogs of marine alkaloids, has been achieved through various synthetic routes. A common strategy involves a multi-step process starting from commercially available materials.[1][25]

A. General Synthetic Workflow

A representative synthetic approach often involves the following key steps:

-

Preparation of a 3-substituted pyridine precursor: This can be achieved through various methods, such as the hydroarylation of 3-halopyridines with terminal alkenes.[4]

-

Functional group manipulation: The alkyl chain can be further modified to introduce different functional groups, allowing for the exploration of structure-activity relationships.

-

Purification and characterization: The final compounds are purified using techniques like column chromatography, and their structures are confirmed by spectroscopic methods such as NMR and mass spectrometry.[1]

Caption: General workflow for the synthesis of this compound derivatives.

V. Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Key SAR observations include:

-

Alkyl Chain Length: In the context of anticancer activity, the length of the alkyl chain at the 3-position is a critical determinant of cytotoxicity.[5]

-

Functional Groups: The introduction of different functional groups on the alkyl chain or the pyridine ring can modulate the biological activity and selectivity of the compounds.

VI. Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antifungal activities, coupled with their emerging neuroprotective potential, underscore the importance of continued research in this area. Future efforts should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways involved in their biological activities will facilitate the rational design of more potent and selective compounds.

-

Expanding SAR studies: A systematic exploration of the chemical space around the this compound core will help to optimize their therapeutic properties.

-

In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy and safety.

By leveraging the insights and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives, paving the way for the development of next-generation medicines to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Induction of apoptosis in human leukemia cells through an intrinsic pathway by cathachunine, a unique alkaloid isolated from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. clinicsinoncology.com [clinicsinoncology.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

3-Propylpyridine: A Versatile Heterocyclic Building Block in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone of modern organic chemistry, lending its unique electronic and structural properties to a vast array of functional molecules.[1] Its presence is ubiquitous in pharmaceuticals, agrochemicals, and materials science. Among the myriad of substituted pyridines, 3-propylpyridine emerges as a particularly versatile building block. The introduction of a propyl group at the 3-position provides a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide offers a comprehensive technical overview of this compound, from its synthesis and reactivity to its pivotal role as a precursor in the development of complex molecular architectures.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [2][3] |

| Molecular Weight | 121.18 g/mol | [2][3] |

| CAS Number | 4673-31-8 | [2] |

| Appearance | Colorless to pale yellow liquid | [] |

| Boiling Point | 186.7 °C at 760 mmHg | [] |

| Density | 0.918 g/cm³ | [] |

| pKa (of conjugate acid) | ~5.56 | [1] |

| Solubility | Soluble in common organic solvents | [] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of the key spectral data.

¹H NMR (Predicted):

-

Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position will likely be the most downfield, followed by the protons at the 6 and 4-positions. The proton at the 5-position will be the most upfield of the aromatic signals.

-

Propyl Chain Protons: The methylene group attached to the pyridine ring (α-CH₂) is expected to resonate around δ 2.6 ppm. The central methylene group (β-CH₂) should appear around δ 1.7 ppm, and the terminal methyl group (γ-CH₃) will be the most upfield signal, around δ 0.9 ppm.

¹³C NMR (Predicted):

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-150 ppm). The carbons attached to nitrogen (C2 and C6) will be the most downfield.

-

Propyl Chain Carbons: The α-carbon is expected around δ 35 ppm, the β-carbon around δ 24 ppm, and the γ-carbon around δ 14 ppm.

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 121.[8] A prominent fragment is often observed at m/z 92, corresponding to the loss of an ethyl radical (M - 29), which is a common fragmentation pathway for alkyl-substituted aromatic compounds.[2][8]

The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyl chain, as well as C=C and C=N stretching vibrations within the pyridine ring.[2]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Cross-Coupling Reactions: The Power of Organometallics

One of the most versatile and widely employed methods for the synthesis of 3-alkylpyridines is the transition-metal-catalyzed cross-coupling of a 3-halopyridine with an organometallic reagent. The Kumada-Tamao-Corriu coupling, utilizing a Grignard reagent, is a classic and effective approach.[9]

This protocol outlines the nickel-catalyzed cross-coupling of n-propylmagnesium bromide with 3-bromopyridine.

Materials:

-

Magnesium turnings

-

Iodine (catalytic amount)

-

1-Bromopropane

-

Anhydrous tetrahydrofuran (THF)

-

3-Bromopyridine[10]

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

Part A: Preparation of n-Propylmagnesium Bromide

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a portion of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of 1-bromopropane (1.1 equivalents) in anhydrous THF.

-

Add a small amount of the 1-bromopropane solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Nickel-Catalyzed Cross-Coupling

-

In a separate flask, dissolve 3-bromopyridine (1.0 equivalent) and a catalytic amount of NiCl₂(dppp) (e.g., 1-5 mol%) in anhydrous THF.

-

Cool the solution of the Grignard reagent prepared in Part A to 0 °C in an ice bath.

-

Slowly add the solution of 3-bromopyridine and the nickel catalyst to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

The Role of this compound in Organic Synthesis

This compound is not merely a final product but a versatile intermediate that can undergo a variety of transformations, making it a valuable tool in the synthesis of more complex molecules.

Reactions of the Pyridine Ring

The pyridine ring in this compound is susceptible to electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack preferentially occurs at the 3- and 5-positions.[11] However, the presence of the activating propyl group can influence the regioselectivity and reactivity.

The nitrogen atom of the pyridine ring can also be functionalized, for example, through N-oxidation, which can alter the reactivity of the ring towards both electrophilic and nucleophilic attack.

Transformations of the Propyl Side-Chain

The propyl group offers a site for further functionalization. For instance, oxidation of the benzylic-like position can lead to the formation of ketones or carboxylic acids, providing a handle for further synthetic manipulations.

This compound as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making this compound a potential ligand for transition metal complexes. While specific studies on this compound as a ligand are not extensively documented, the vast body of research on pyridine-based ligands provides a strong foundation for understanding its potential in catalysis.[12][13]

The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity of the resulting metal complex. The propyl group in this compound can influence the solubility of the complex in organic solvents and may also exert steric effects that can impact the selectivity of catalytic reactions.

Potential applications of this compound-metal complexes could include:

-

Cross-coupling reactions: Palladium complexes of pyridine-based ligands are widely used in Suzuki, Heck, and other cross-coupling reactions.[1][12]

-

Hydrogenation and transfer hydrogenation: Rhodium and ruthenium complexes with pyridine-containing ligands have shown efficacy in the reduction of various functional groups.

-

Oxidation reactions: Manganese and iron complexes with pyridine-based ligands can catalyze a range of oxidation reactions.

The Pivotal Role of this compound in Drug Discovery and Agrochemicals

The 3-alkylpyridine motif is a common feature in a variety of biologically active natural products and synthetic compounds.[14][15] this compound serves as a key precursor for the synthesis of these molecules, where the propyl chain is often a crucial element for biological activity.

3-Alkylpyridine Alkaloids

A significant class of marine natural products, the 3-alkylpyridine alkaloids, exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[16] The synthesis of these complex molecules often relies on the use of 3-alkylpyridine building blocks, such as this compound.

Agrochemicals

Pyridine derivatives are integral to the agrochemical industry, with numerous herbicides, fungicides, and insecticides containing this heterocyclic core.[17][18][19][20] The lipophilicity imparted by the propyl group in this compound can be advantageous for the development of new agrochemicals with improved efficacy and bioavailability.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is a flammable liquid and may cause skin and eye irritation. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic chemistry. Its straightforward synthesis, coupled with the reactivity of both the pyridine ring and the propyl side-chain, provides chemists with a powerful tool for the construction of complex molecules. Its role as a precursor to bioactive natural products and its potential as a ligand in transition metal catalysis highlight its significance in both academic research and industrial applications. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of innovative solutions to global challenges.

References

- 1. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Propylpyridine(1122-81-2) 1H NMR spectrum [chemicalbook.com]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine, 3-propyl- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 11. Showing Compound this compound (FDB005085) - FooDB [foodb.ca]

- 12. Palladium(ii) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

The Unassuming Workhorse: A Technical Guide to 3-Propylpyridine for the Modern Researcher

Introduction: Beyond a Simple Heterocycle

In the vast landscape of organic chemistry, the pyridine scaffold stands as a cornerstone, a privileged heterocycle woven into the fabric of pharmaceuticals, agrochemicals, and materials science.[1][2] Among its myriad derivatives, 3-propylpyridine emerges not as a molecule of ostentatious complexity, but as a versatile and unassuming workhorse. Its strategic combination of a basic nitrogenous core and a flexible alkyl chain bestows upon it a unique set of physicochemical properties, making it a valuable building block for the discerning chemist.[3] This guide aims to provide an in-depth technical exploration of this compound, from its historical roots and synthetic evolution to its modern applications in drug discovery and beyond. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

A Historical Perspective: The Quest for Alkylpyridines

The story of this compound is intrinsically linked to the broader history of pyridine chemistry. While historical records do not pinpoint a singular moment of "discovery" for this specific homolog, its conceptualization and eventual synthesis are products of the foundational work on pyridine itself. Early encounters with pyridine involved its isolation from coal tar, a laborious and inefficient process.[4] The drive for more rational and scalable synthetic methods led to the development of seminal reactions that paved the way for a diverse array of substituted pyridines.

The groundbreaking Chichibabin pyridine synthesis , first reported in 1924, provided a general method for constructing the pyridine ring from aldehydes and ammonia, often over a heterogeneous catalyst at high temperatures.[5] This reaction, and its variations, allowed for the preparation of various alkylpyridines, including 3-methylpyridine (3-picoline), a key precursor from which this compound can be derived.[5][6] The industrial production of 3-picoline from acrolein, propionaldehyde, and ammonia further solidified the accessibility of the 3-substituted pyridine core.[5]

The subsequent evolution of synthetic organic chemistry, particularly the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century, revolutionized the synthesis of functionalized pyridines, offering milder conditions and greater functional group tolerance. These modern methods have largely superseded the harsher classical approaches for fine chemical synthesis, providing elegant and efficient pathways to molecules like this compound.

Core Synthesis Methodologies: A Chemist's Toolkit

The synthesis of this compound can be approached from several strategic directions, each with its own set of advantages and considerations. The choice of method often hinges on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Classical Approaches: Building from the Ground Up

While often supplanted by modern techniques for small-scale and discovery chemistry, classical methods remain relevant for their cost-effectiveness and scalability.

-

Alkylation of 3-Picoline: A conceptually straightforward approach involves the deprotonation of the methyl group of 3-picoline followed by alkylation with an ethyl halide. This method, however, can be challenging due to the relatively high pKa of the methyl protons and the potential for over-alkylation. The use of strong bases like lithium diisopropylamide (LDA) is typically required.

-

Chichibabin Pyridine Synthesis Analogs: While the direct synthesis of this compound via a Chichibabin-type condensation is not a common route, variations using appropriate aldehyde and ketone precursors can be envisioned. For instance, the reaction of propanal, acrolein, and ammonia could theoretically yield this compound, though control of regioselectivity would be a significant challenge.[5]

Modern Marvels: The Power of Cross-Coupling

Palladium- and nickel-catalyzed cross-coupling reactions have become the gold standard for the synthesis of biaryls and the functionalization of heterocycles. These methods offer high yields and exceptional functional group compatibility.[7]

-

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C-C bond formation.[8][9] this compound can be efficiently synthesized by coupling a propylzinc halide with 3-halopyridine (e.g., 3-bromopyridine). The organozinc reagent can be prepared from the corresponding propyl Grignard or propyl lithium reagent.

-

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, utilizing a boronic acid or ester, is another cornerstone of modern organic synthesis, lauded for the stability and low toxicity of the boron reagents.[7] The reaction of 3-pyridylboronic acid with a propyl halide or, more commonly, 3-halopyridine with propylboronic acid in the presence of a palladium catalyst and a base, provides a reliable route to this compound.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | [8][10] |

| Molecular Weight | 121.18 g/mol | [8][10] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 186-187 °C at 760 mmHg | |

| Density | ~0.926 g/cm³ at 20 °C | |

| CAS Number | 4673-31-8 | [10] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Negishi Coupling

This protocol details the synthesis of this compound from 3-bromopyridine and propylzinc chloride.

Step 1: Preparation of Propylzinc Chloride

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-chloropropane (1.0 eq) in anhydrous tetrahydrofuran (THF) via the addition funnel. The reaction should be initiated gently with heating if necessary.

-

Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C.

-

In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in THF.

-

Slowly add the zinc chloride solution to the Grignard reagent at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of propylzinc chloride is used directly in the next step.

Step 2: Cross-Coupling Reaction

-

To a separate flame-dried flask under an inert atmosphere, add 3-bromopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and anhydrous THF.

-

Slowly add the freshly prepared propylzinc chloride solution (1.1 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography or vacuum distillation.

Diagram: Negishi Coupling for this compound Synthesis

Caption: Catalytic cycle for the Negishi coupling synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dictated by the interplay between the electron-deficient pyridine ring and the alkyl side chain.

-

Pyridine Ring Reactivity: The nitrogen atom imparts a degree of electron deficiency to the pyridine ring, particularly at the 2-, 4-, and 6-positions. This makes the ring susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or in the presence of a strong nucleophile (e.g., the Chichibabin amination).[11][12] Conversely, electrophilic aromatic substitution is disfavored and requires harsh conditions, typically proceeding at the 3- and 5-positions.

-

Side-Chain Reactivity: The propyl group can undergo typical free-radical reactions, such as halogenation at the benzylic-like position (the carbon adjacent to the pyridine ring).[13][14] Oxidation of the side chain can also be achieved, potentially leading to 3-propionylpyridine or other oxidized derivatives, although this can be challenging without affecting the pyridine ring.

Applications in Drug Discovery and Development

The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][2][15] While this compound itself is not a therapeutic agent, it serves as a crucial building block and a valuable tool in structure-activity relationship (SAR) studies.[16]

The introduction of a propyl group at the 3-position can influence a molecule's biological activity in several ways:

-

Lipophilicity and Solubility: The propyl group increases the lipophilicity of the pyridine core, which can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.[17]

-

Steric Interactions: The size and conformation of the propyl group can play a significant role in the binding of a molecule to its biological target, either by fitting into a hydrophobic pocket or by sterically hindering undesirable interactions.

-

Metabolic Stability: The propyl chain can be a site of metabolic modification, and understanding its metabolic fate is crucial in drug design.

While specific examples of blockbuster drugs featuring a simple this compound moiety are not readily apparent, its utility is evident in the synthesis of more complex bioactive molecules and in the systematic exploration of chemical space during lead optimization.[17] For instance, derivatives of 3-alkylpyridines have been investigated for their potential as anticancer agents.[15]

Analytical and Purification Protocols

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propyl chain. The aromatic protons typically appear in the range of 7.0-8.5 ppm, with characteristic coupling patterns. The protons of the propyl group will appear further upfield, with the methylene group adjacent to the ring showing a downfield shift compared to the other methylene and methyl groups due to the ring's anisotropic effect.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the three carbons of the propyl chain. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom, with C2 and C6 being the most deshielded.[7][18]

-

Mass Spectrometry: Under electron ionization (EI), the mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 121. A prominent fragmentation pattern involves the benzylic cleavage, leading to the loss of an ethyl radical to give a base peak at m/z 92.[19][20][21]

Purification Techniques

-

Vacuum Distillation: For larger quantities and to remove non-volatile impurities, vacuum distillation is an effective purification method.[22][23][24] The reduced pressure lowers the boiling point, preventing thermal degradation of the compound.

-